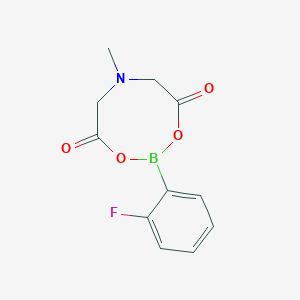

2-Fluorophenylboronic acid mida ester

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds have emerged as indispensable tools in the field of organic synthesis, prized for their versatility and broad range of applications. researchgate.netnumberanalytics.comfiveable.me These compounds, characterized by a carbon-boron bond, play a pivotal role in the construction of complex organic molecules. fiveable.mewikipedia.org Their significance stems from the unique properties of boron, which allow for the formation of stable yet reactive compounds with a wide array of organic groups. numberanalytics.com This has made them central to numerous chemical transformations, from straightforward functional group modifications to the intricate assembly of natural products and pharmaceutical agents. researchgate.netnumberanalytics.com Compared to other organometallic reagents, organoboron compounds often exhibit lower toxicity and greater stability, rendering them safer and more convenient to handle in a laboratory setting. fiveable.me

Evolution and Impact of Boronic Acid Derivatives in Catalysis and Synthesis

The development of boronic acid derivatives has revolutionized catalysis and synthesis, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. dergipark.org.trnih.gov This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, has become one of the most powerful and widely used methods for forming carbon-carbon bonds. numberanalytics.comnih.gov The evolution of boronic acid chemistry has led to the creation of various derivatives, such as boronic esters and borinic acids, each with tailored properties for specific applications. nih.govmdpi.com These derivatives have expanded the scope of cross-coupling reactions and have found use as catalysts themselves, leveraging the Lewis acidic nature of the boron center to promote a variety of organic transformations. nih.govacs.orgrsc.org

to N-Methyliminodiacetic Acid (MIDA) Boronates: Structural Framework and Attenuated Reactivity

N-Methyliminodiacetic acid (MIDA) boronates represent a significant advancement in organoboron chemistry, addressing the inherent instability of many boronic acids. nih.govsigmaaldrich.com The MIDA ligand, N-methyliminodiacetic acid, condenses with a boronic acid to form a tetracoordinate boronate ester. illinois.eduwikipedia.org This structural change from a trigonal planar sp2-hybridized boron to a tetrahedral sp3-hybridized center significantly attenuates the reactivity of the boron atom. sigmaaldrich.com As a result, MIDA boronates are exceptionally stable, often existing as crystalline, free-flowing solids that are tolerant to air, moisture, and silica (B1680970) gel chromatography. nih.govbldpharm.com This stability allows them to be unreactive under standard anhydrous cross-coupling conditions, effectively "protecting" the boronic acid functionality. sigmaaldrich.comsigmaaldrich.com

Positioning of 2-Fluorophenylboronic Acid MIDA Ester within Advanced Organoboron Chemistry

This compound stands as a prime example of the sophisticated building blocks developed within advanced organoboron chemistry. This compound combines the advantageous stability of a MIDA boronate with the specific reactivity of a 2-fluorophenyl group. The presence of the fluorine atom can influence the electronic properties and reactivity of the aromatic ring, making it a valuable component in the synthesis of complex molecules, particularly in medicinal chemistry where fluorine substitution is a common strategy. nih.gov The MIDA ester format allows for the controlled and sequential introduction of the 2-fluorophenyl moiety in multi-step syntheses, a process known as iterative cross-coupling. illinois.edunih.gov This positions this compound as a key reagent for the precise and programmed construction of elaborate molecular architectures.

Properties and Synthesis of this compound

This section details the chemical and physical characteristics of this compound, along with the common methods for its preparation.

Chemical and Physical Properties

This compound is a solid at room temperature. sigmaaldrich.com The MIDA (N-methyliminodiacetic acid) ligand forms a stable, tetracoordinate structure with the boron atom, rendering the compound significantly more stable than its corresponding free boronic acid. nih.govbldpharm.com This enhanced stability means it is generally bench-top stable, compatible with silica gel chromatography, and can be stored for extended periods without significant decomposition. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing the key properties of this compound:

Table 1: Properties of this compound| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BFO₄ |

| Molecular Weight | 251.01 g/mol |

| Appearance | Solid |

| Melting Point | Varies by purity, a related compound, 3-Bromo-2-fluorophenylboronic acid MIDA ester, melts at 243-247 °C. sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 2-fluorophenylboronic acid and N-methyliminodiacetic acid (MIDA). rsc.org

A common and efficient method for this transformation utilizes MIDA anhydride (B1165640). orgsyn.orgnih.gov In this procedure, 2-fluorophenylboronic acid is reacted with MIDA anhydride, often in a solvent like dioxane, with heating. orgsyn.org The MIDA anhydride acts as a dehydrating agent, facilitating the formation of the ester. orgsyn.org An alternative approach involves the direct reaction of the boronic acid with MIDA in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. rsc.org

Another synthetic route involves the direct transligation of trialkoxyborate salts with MIDA at high temperatures, which is particularly useful for preparing heterocyclic MIDA boronates and can be adapted for aryl derivatives. nih.gov

Reactivity and Applications of this compound

This section explores the controlled reactivity of this compound and its significant applications in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Controlled Reactivity and Deprotection

The key to the utility of this compound lies in its attenuated reactivity and the ability to controllably release the active boronic acid. The MIDA ligand protects the boronic acid from unwanted side reactions under a variety of conditions. researchgate.netnih.gov This protection is readily removed under specific, mild conditions to liberate the free 2-fluorophenylboronic acid.

Deprotection is typically achieved through hydrolysis with a mild aqueous base. sigmaaldrich.comchem-station.com Common reagents for this purpose include aqueous sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) at room temperature. sigmaaldrich.comsigmaaldrich.com Mechanistic studies have revealed two distinct pathways for MIDA boronate hydrolysis: a rapid, base-mediated process and a slower, neutral hydrolysis mechanism. nih.gov This controlled release allows for the in-situ generation of the reactive boronic acid, which can then participate in subsequent reactions.

Application in Suzuki-Miyaura Coupling

This compound is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. nih.govrsc.org In this reaction, the MIDA ester serves as a stable precursor to the active 2-fluorophenylboronic acid. bldpharm.com The slow-release of the boronic acid under basic conditions can be advantageous, particularly when dealing with unstable boronic acids that might otherwise decompose under the reaction conditions. sigmaaldrich.comnih.gov

The general scheme for a Suzuki-Miyaura coupling using this compound involves the reaction of the MIDA ester with an organic halide or triflate in the presence of a palladium catalyst and a base. The base facilitates both the deprotection of the MIDA ester and the transmetalation step of the catalytic cycle.

Table 2: General Parameters for Suzuki-Miyaura Coupling with Aryl MIDA Boronates

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Palladium complexes, e.g., Pd(OAc)₂, Pd(PPh₃)₄ |

| Ligand | Phosphine (B1218219) ligands, e.g., SPhos, RuPhos claremont.edu |

| Base | K₃PO₄, NaHCO₃, NaOH |

| Solvent | Toluene, THF, Dioxane |

| Temperature | Room temperature to elevated temperatures (e.g., 80 °C) |

Application in Iterative Cross-Coupling

The unique stability and controlled deprotection of MIDA boronates have enabled the development of iterative cross-coupling (ICC) strategies. illinois.edunih.govnih.gov This powerful technique allows for the sequential, programmed assembly of complex molecules from bifunctional building blocks in a manner analogous to solid-phase peptide synthesis. nih.gov

In this context, a molecule containing both a halide (or triflate) and a MIDA boronate can undergo a Suzuki-Miyaura coupling. The MIDA boronate remains intact during the coupling reaction. Following the coupling, the MIDA group can be deprotected to reveal a new boronic acid, which is then ready for the next coupling step. This compound can be incorporated into such bifunctional building blocks, allowing for the precise installation of a 2-fluorophenyl group at a specific position within a growing molecular chain. This iterative approach has been instrumental in the synthesis of various natural products and other complex organic molecules. bldpharm.com

Properties

IUPAC Name |

2-(2-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-4-2-3-5-9(8)13/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOVDLHHSIQEEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluorophenylboronic Acid Mida Ester

Conventional Synthetic Approaches to MIDA Boronates

The foundational methods for preparing MIDA boronates have traditionally relied on dehydrative condensation reactions.

The most established conventional method for the synthesis of MIDA boronates involves the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA) under Dean-Stark conditions. nih.govorgsyn.org This technique utilizes a Dean-Stark apparatus to azeotropically remove water from the reaction mixture, driving the equilibrium towards the formation of the MIDA boronate ester. wikipedia.orgrsc.orgyoutube.comyoutube.comyoutube.com The reaction is typically carried out at high temperatures in a solvent mixture such as toluene/DMSO. amazonaws.com While effective for many simple aryl and alkyl boronic acids, the high temperatures and potentially acidic conditions can be incompatible with more sensitive or complex substrates. researchgate.netnih.gov

A typical setup involves heating the boronic acid and MIDA in a suitable solvent. The vapor, containing the solvent and the water produced during the reaction, condenses and collects in a graduated trap. wikipedia.org Since the organic solvent is typically less dense than water, it flows back into the reaction flask, while the water is trapped, effectively removing it from the reaction. wikipedia.orgyoutube.com

Development of Mild and Expedited MIDA Boronate Synthesis

To overcome the limitations of conventional methods, significant efforts have been directed towards developing milder and more user-friendly protocols for MIDA boronate synthesis.

A significant advancement in the synthesis of MIDA boronates is the use of MIDA anhydride (B1165640). chemrxiv.orgillinois.eduacs.org This reagent serves as both the source of the MIDA ligand and an in-situ desiccant, enabling the reaction to proceed under much milder conditions. researchgate.netnih.gov The reaction typically involves heating the boronic acid with MIDA anhydride in an anhydrous solvent like dioxane at a moderate temperature (e.g., 70 °C). nih.govorgsyn.org

This method avoids the high temperatures and acidic conditions of Dean-Stark protocols, expanding the scope of the reaction to include sensitive boronic acids. chemrxiv.orgnih.gov A key advantage is that one of the two dehydration steps required for MIDA boronate formation is pre-loaded in the anhydride, and the excess MIDA anhydride acts as an internal drying agent. nih.govorgsyn.org

Table 1: Comparison of Conventional vs. MIDA Anhydride Method

| Feature | Dean-Stark Condensation | MIDA Anhydride Method |

|---|---|---|

| Reagents | Boronic Acid, MIDA | Boronic Acid, MIDA Anhydride |

| Conditions | High Temperature (e.g., 110 °C), Toluene/DMSO | Mild Temperature (e.g., 70 °C), Dioxane |

| Byproduct Removal | Azeotropic removal of 2 H₂O molecules | In-situ desiccation, release of 1 H₂O molecule |

| Substrate Scope | Limited by thermal stability | Broader, suitable for sensitive substrates |

| Operational Simplicity | Requires specialized glassware (Dean-Stark trap) | Simpler setup, direct reaction |

The unique properties of MIDA boronates have facilitated the development of simplified and automated synthesis platforms. researchgate.net Researchers have developed "MIDA Boronate Maker Kits" that allow for the direct preparation and purification of MIDA boronates from boronic acids using basic laboratory equipment like heating blocks and centrifuges. chemrxiv.orgillinois.eduacs.org These kits often utilize the MIDA anhydride method and a catch-and-release purification protocol on silica (B1680970) gel. nih.gov

Furthermore, the iterative coupling of MIDA boronate building blocks has been successfully automated, a process often referred to as "block chemistry". researchgate.netresearchgate.net This automated approach, analogous to peptide synthesis, allows for the rapid assembly of complex small molecules from a library of bifunctional MIDA boronate building blocks. nih.govchemrxiv.org These automated synthesizers can perform the deprotection, coupling, and purification steps in a programmed sequence, significantly accelerating the synthesis of diverse molecular structures. nih.govchemrxiv.org

Specific Synthetic Pathways for 2-Fluorophenylboronic Acid MIDA Ester

The synthesis of this compound is readily achievable using the general methods described above. The starting material, 2-fluorophenylboronic acid, is a commercially available compound. nih.gov

A typical laboratory synthesis would involve the reaction of 2-fluorophenylboronic acid with either MIDA under Dean-Stark conditions or, more preferably, with MIDA anhydride under milder conditions. For instance, following the milder protocol, 2-fluorophenylboronic acid would be heated with an excess of MIDA anhydride in anhydrous dioxane. The product, this compound, being a crystalline solid, can then be isolated through precipitation and filtration, often after a simplified purification step. nih.gov While a specific yield for this exact transformation is not detailed in the provided literature, the generality of the MIDA anhydride method for various arylboronic acids suggests that a high yield would be expected. nih.govorgsyn.org For example, the synthesis of 5-acetylthiophene-2-boronic acid MIDA ester from the corresponding boronic acid and MIDA anhydride proceeds with high efficiency. nih.govorgsyn.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₁BFNO₄ |

| 2-Fluorophenylboronic acid | C₆H₆BFO₂ |

| N-Methyliminodiacetic acid (MIDA) | C₅H₉NO₄ |

| MIDA anhydride | C₅H₇NO₃ |

| 5-Acetylthiophene-2-boronic acid MIDA ester | C₁₁H₁₀BNO₅S |

| Toluene | C₇H₈ |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS |

Analytical Techniques for Synthetic Verification and Purity Assessment

The verification of the chemical identity and the determination of the purity of this compound are achieved through a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular framework and the presence of any impurities. A certificate of analysis for a commercial batch of this compound confirms that proton (¹H), boron (¹¹B), and fluorine (¹⁹F) NMR, as well as elemental analysis and HPLC, are standard methods for its quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of this compound, providing precise information about the arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the 2-fluorophenyl group and the N-methyliminodiacetic acid (MIDA) ligand. The aromatic protons will appear as a complex multiplet pattern in the downfield region of the spectrum due to coupling with each other and with the adjacent fluorine atom. The protons of the MIDA ligand will exhibit distinct signals corresponding to the N-methyl group and the two inequivalent methylene (B1212753) (CH₂) groups of the five-membered rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. It will display distinct resonances for the carbons of the phenyl ring, with the carbon atom attached to the fluorine showing a characteristic large coupling constant (¹JCF). The carbonyl carbons of the MIDA ester will resonate at a significantly downfield chemical shift, while the carbons of the N-methyl and methylene groups will appear in the upfield region.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom. The spectrum for this compound is expected to show a single resonance, the chemical shift of which is indicative of the electronic environment around the fluorine atom on the aromatic ring.

¹¹B NMR Spectroscopy: Boron-11 NMR is used to confirm the presence and the coordination state of the boron atom. For a MIDA boronate, the boron atom is tetracoordinated, which typically results in a sharp signal in the ¹¹B NMR spectrum at a characteristic chemical shift, distinguishing it from the broader signal of a tricoordinate boronic acid precursor.

| ¹H NMR Spectroscopic Data (Anticipated) |

| Assignment |

| Aromatic-H |

| CH₂ (MIDA) |

| CH₂ (MIDA) |

| N-CH₃ (MIDA) |

| ¹³C NMR Spectroscopic Data (Anticipated) |

| Assignment |

| C=O (MIDA) |

| C-F (Aromatic) |

| C-B (Aromatic) |

| Aromatic-C |

| CH₂ (MIDA) |

| N-CH₃ (MIDA) |

| ¹⁹F & ¹¹B NMR Spectroscopic Data (Anticipated) |

| Nucleus |

| ¹⁹F |

| ¹¹B |

Note: The specific chemical shifts and coupling constants for this compound are not publicly available in the searched literature. The data presented is based on general knowledge of similar structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for obtaining information about its fragmentation pattern, which can further confirm its structure. The molecular formula of the compound is C₁₁H₁₁BFNO₄, corresponding to a molecular weight of 251.02 g/mol . bldpharm.com In a mass spectrum, a peak corresponding to the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be a key indicator of the successful synthesis of the target compound. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed in high-resolution mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. bldpharm.com By using a suitable stationary phase and mobile phase, it is possible to separate the target compound from any unreacted starting materials, byproducts, or other impurities. A certificate of analysis for a commercial sample specifies a purity of greater than 94.5% as determined by HPLC. The retention time of the main peak in the chromatogram serves as an identifier for the compound under specific chromatographic conditions, while the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Mechanistic Investigations of Mida Boronates

Hydrolysis Mechanisms of MIDA Boronates

The deprotection of MIDA boronates to release the corresponding boronic acid is a crucial step in their application, most notably in Suzuki-Miyaura cross-coupling reactions. This hydrolysis can proceed through two distinct and parallel pathways, a rapid base-mediated mechanism and a slower neutral mechanism. The operative pathway is determined by factors such as pH, water activity, and phase-transfer rates between organic and aqueous layers. nih.govchapman.eduillinois.edunih.gov

The base-mediated hydrolysis of MIDA boronates is a remarkably fast process, capable of proceeding more than 1,000 times faster than the neutral pathway. nih.govillinois.edunih.gov Kinetic studies, often conducted using stopped-flow techniques, have established that the reaction is first order in both the MIDA boronate and the hydroxide (B78521) concentration. chapman.edu The rate law is expressed as:

Rate = kOH[MIDA boronate][OH⁻]

The second-order rate constant (kOH) for this process is approximately 6.1 M⁻¹s⁻¹. chapman.edu

The rate-determining step of this pathway is the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the MIDA ligand. nih.govillinois.edunih.gov This initial attack leads to the cleavage of a C-O ester bond, forming an intermediate carboxylate. nih.gov This intermediate is significantly more susceptible to hydrolysis than the starting MIDA boronate, and subsequent rapid attack by water at the boron center liberates the free boronic acid and the fully hydrolyzed MIDA ligand. nih.gov Isotope labeling studies using ¹⁸O-labeled water confirm this mechanism; under strongly basic conditions, a single ¹⁸O atom is incorporated into the liberated MIDA ligand, consistent with cleavage at the carbonyl carbon. nih.govchapman.edu

In the absence of a strong base or under conditions of low water activity (e.g., in the presence of K₃PO₄ with minimal water), a much slower "neutral" hydrolysis mechanism becomes dominant. nih.govsigmaaldrich.com This pathway does not require an external acid or base catalyst. nih.govchapman.eduillinois.edunih.gov

The rate-determining step in neutral hydrolysis is the cleavage of the dative B-N bond, facilitated by a small cluster of water molecules, denoted as (H₂O)n. nih.govillinois.edunih.gov Kinetic analysis shows a dependence on water concentration that suggests the involvement of, on average, 2.8 water molecules in the transition state. chapman.edu Unlike the base-mediated route, this mechanism involves the direct attack of water at the boron center, leading to the cleavage of the B-O bonds of the ester without initial attack on the ligand's carbonyl groups. nih.gov This is confirmed by isotope labeling experiments where no ¹⁸O is incorporated into the MIDA ligand under neutral hydrolysis conditions. nih.govchapman.edu

| Characteristic | Base-Mediated Hydrolysis | Neutral Hydrolysis |

|---|---|---|

| Relative Rate | Very Fast (>10³ times faster than neutral) | Slow |

| Catalyst | Hydroxide (OH⁻) | None (water cluster acts as reactant) |

| Rate-Determining Step | Nucleophilic attack of OH⁻ at a MIDA carbonyl carbon | Cleavage of the dative B-N bond by a water cluster |

| Key Bond Cleavage (Initial) | C-O (ester bond) | B-N (dative bond) |

| ¹⁸O Incorporation into MIDA Ligand | Yes (single incorporation) | No |

A key feature of MIDA boronates is that their hydrolysis rates are remarkably insensitive to the electronic nature of the organic substituent attached to the boron atom. nih.gov For the rapid base-mediated pathway, the Hammett constant (ρ) is only 0.5, indicating a very low sensitivity to the electronic effects of aryl substituents. nih.gov This is consistent with a rate-limiting step that occurs at the MIDA ligand, distant from the aryl ring. Therefore, the electron-withdrawing fluorine atom in the 2-fluorophenyl group has a negligible effect on the rate of fast, base-mediated hydrolysis.

The neutral hydrolysis pathway shows a slightly greater, though still moderate, sensitivity to electronic effects, with a Hammett constant (ρ) of 0.8. chapman.edu This suggests a partial buildup of negative charge on the boron atom in the transition state, which would be stabilized by an electron-withdrawing group. Consequently, the 2-fluoro substituent is expected to slightly accelerate the rate of slow, neutral hydrolysis compared to an unsubstituted phenyl MIDA boronate.

Transmetalation Pathways in Catalytic Cross-Coupling

In the Suzuki-Miyaura reaction, the transfer of the organic group from boron to the palladium catalyst is the key transmetalation step. Historically, it was believed that all boronic esters required hydrolysis to the free boronic acid before transmetalation could occur. However, recent research has shown that some boronic esters can undergo transmetalation directly. nih.govacs.orgillinois.edu

Kinetic studies comparing various boronic esters have revealed significant differences in their transmetalation rates. In controlled experiments, ethylene (B1197577) glycol boronate esters were found to transfer their aryl group approximately 23 times faster than the corresponding boronic acid. nih.govillinois.edu Catechol boronates also showed enhanced rates. illinois.edu In contrast, commonly used pinacol (B44631) and neopentyl glycol esters exhibited much slower transmetalation rates under the same conditions. nih.gov

While direct kinetic data for the transmetalation of 2-Fluorophenylboronic acid MIDA ester is not available in a comparative context, studies on catalyst-transfer polymerization have shown that MIDA boronate monomers can outperform pinacol boronate esters, leading to higher molecular weight polymers in higher yields. researchgate.net This suggests that under specific catalytic conditions, the MIDA boronate can participate efficiently in the transmetalation step, either directly or via a controlled, slow release of the boronic acid. sigmaaldrich.comresearchgate.net The ability to avoid the accumulation of unstable boronic acids is a major advantage of the MIDA platform. nih.gov

| Boron Species | Relative Transmetalation Rate (krel) | Reference |

|---|---|---|

| Arylboronic Acid | 1.0 | nih.govillinois.edu |

| Catechol Boronic Ester | ~5.0 | nih.gov |

| Ethylene Glycol Boronic Ester | ~23 | nih.govillinois.edu |

| α-Hydroxyisobutyrate Boronic Ester | 0.39 | nih.gov |

| Pinacol Boronic Ester | Slow / Sigmoidal Kinetics | nih.gov |

Note: Rates are from stoichiometric studies and may vary under catalytic conditions. The table provides context for how ester structure affects transmetalation.

The mechanism of transmetalation involves the formation of a pre-transmetalation intermediate containing a Pd-O-B linkage. acs.orgillinois.edunih.gov The characterization of these typically transient species has been achieved through low-temperature rapid injection NMR spectroscopy. illinois.edunih.gov These studies have identified several key intermediates, including tricoordinate boronic acid complexes and tetracoordinate boronate complexes, both of which are competent to transfer their organic group to the palladium center. illinois.eduresearchgate.net

The crucial finding is that boronic esters can form these Pd-O-B intermediates directly, without prior hydrolysis to the boronic acid. nih.govacs.orgillinois.edu The formation of these intermediates and the subsequent transfer of the aryl group are influenced by two key factors: the ability to generate an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to boron. nih.govacs.org The structure and electron density of the boronic ester's diol backbone play a significant role in modulating these features. nih.gov For MIDA boronates, while often functioning as stable precursors that slowly release boronic acid, conditions have been developed that appear to involve them more directly in transmetalation, bypassing the need for complete prior hydrolysis. researchgate.net

Orthogonality and Stability Profiles under Diverse Reaction Conditions

A significant advantage of N-methyliminodiacetic acid (MIDA) boronates is their remarkable stability and orthogonality in a wide array of chemical transformations. researchgate.netrsc.org The MIDA boronate functional group is stable under anhydrous cross-coupling conditions but can be easily hydrolyzed using mild aqueous base to release the corresponding boronic acid. nih.gov This unique reactivity profile enables iterative cross-coupling strategies analogous to solid-phase peptide synthesis. nih.gov The stability extends to compatibility with silica (B1680970) gel chromatography, which simplifies purification processes. nih.govbldpharm.com Many MIDA boronates, including aryl derivatives, are indefinitely stable as benchtop solids under air. bldpharm.comsigmaaldrich.com

This stability is attributed to the tetracoordinate, sp³-hybridized boron center, which is protected within a bicyclic structure. rsc.orgacs.org This architecture makes the potentially reactive empty p-orbital on the boron atom kinetically inaccessible. acs.org Consequently, MIDA boronates are unreactive under standard anhydrous Suzuki-Miyaura conditions, even at elevated temperatures up to 80°C. nih.govsigmaaldrich.com This allows for selective reactions at other sites of a molecule containing a MIDA boronate. For instance, in a competitive reaction between a MIDA boronate and an unprotected boronic acid, the latter reacts with a high degree of preference. sigmaaldrich.com

Resistance to Competing Side Reactions (e.g., Protodeboronation)

Protodeboronation, the cleavage of a carbon-boron bond by a proton source, is a common and often problematic side reaction in processes involving boronic acids. wikipedia.org This is particularly an issue for certain classes of boronic acids, such as 2-heterocyclic derivatives, which can be inherently unstable. nih.gov MIDA boronates provide a robust solution to this challenge. By protecting the boronic acid, the MIDA ligand effectively prevents premature protodeboronation. wikipedia.org

The stability of MIDA boronates against decomposition is significant. While many free boronic acids show considerable decomposition after just 15 days of storage on the benchtop, their corresponding MIDA esters remain stable for over 60 days under the same conditions. sigmaaldrich.comnih.gov This stability is crucial not only for storage but also during reactions. The slow, controlled release of the boronic acid from the MIDA ester under specific basic conditions ensures that the concentration of the unstable free boronic acid remains low throughout the reaction, minimizing side reactions like protodeboronation. sigmaaldrich.comwikipedia.org This slow-release strategy has proven effective for notoriously unstable boronic acids. nih.govnih.gov

| Compound Type | Stability (Benchtop, under air) | Reference |

|---|---|---|

| Various Unstable Boronic Acids (e.g., 2-furyl, 2-pyrrole) | Significant decomposition in 15 days | nih.gov |

| Corresponding MIDA Boronates | >95% remaining after ≥60 days | sigmaaldrich.comnih.gov |

Compatibility with C-H Functionalization Protocols

The robustness of the MIDA boronate group extends to its compatibility with various C-H functionalization reactions. This allows for the late-stage modification of complex molecules. It has been demonstrated that MIDA boronates are compatible with mild Rh(III)-catalyzed C-H activation and annulation reactions. acs.org For example, the annulation of N-(pivaloyloxy)benzamides with alkyne MIDA boronates proceeds efficiently to form isoquinolone MIDA boronates. acs.org This strategy has been successfully applied to the synthesis of other MIDA boronate-functionalized heterocycles like isoquinolines, pyrroles, and indoles. acs.org

The stability of the MIDA boronate under these conditions is critical, as it remains intact while C-H bonds elsewhere in the molecule are functionalized. uea.ac.uk This orthogonality allows for the synthesis of highly functionalized borylated scaffolds. researchgate.net The resulting MIDA boronate products can then be used in subsequent cross-coupling reactions, demonstrating the synthetic utility of this approach. acs.org Initial studies have focused on testing the stability of MIDA boronates under various C-H functionalization conditions to establish the feasibility of these synthetic routes. uea.ac.uk

Nature and Reactivity of the B-N Dative Bond

The unique stability and reactivity of MIDA boronates are fundamentally linked to the nature of the dative bond between the boron and nitrogen atoms. acs.org This bond results in a tetracoordinate, sp³-hybridized boron center, which is held within two five-membered rings. mst.edunih.gov This structural feature is key to the compound's stability, rendering it unreactive in anhydrous cross-coupling conditions and stable to air and chromatography. acs.org

Mechanistic studies have revealed two distinct pathways for the hydrolysis of MIDA boronates, which is the key step to "deprotect" the boronic acid. researchgate.netnih.govillinois.edu

Base-Mediated Hydrolysis : This pathway is significantly faster and involves a rate-limiting attack by a hydroxide ion at one of the MIDA carbonyl carbons. researchgate.netnih.govillinois.edu

Neutral Hydrolysis : This pathway does not require an external acid or base and involves a rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules. researchgate.netnih.govillinois.edu

These two mechanisms can operate concurrently, and their relative rates are determined by factors such as pH and water activity. researchgate.netnih.govillinois.edu The B-N bond cleavage is the primary hydrolysis mechanism under aqueous basic conditions used for Suzuki-Miyaura couplings. researchgate.net

Spectroscopic and computational studies have been employed to probe the B-N dative bond. Vibrational spectroscopy (Infrared and Raman) combined with electronic structure calculations have identified the B-N stretching mode in methylboronic acid MIDA ester to be in the range of 560–650 cm⁻¹. acs.orgmst.edu This is among the lowest energy vibrations observed for a B-N stretching mode, an interesting finding for such a constrained molecular structure. acs.orgmst.edu The character of the dative bond itself has been described as having significant ionic character, which influences its strength and reactivity. acs.org The hemilability of the nitrogen atom in the MIDA ligand is thought to enable the boron to participate in transfer processes. researchgate.net

| Mechanism | Key Feature | Rate-Limiting Step | Relative Rate | Reference |

|---|---|---|---|---|

| Base-Mediated | Requires base (e.g., OH⁻) | Attack of hydroxide on a MIDA carbonyl carbon | Fast (can be >1000x faster than neutral) | researchgate.netnih.govillinois.edu |

| Neutral | No exogenous acid or base needed | Cleavage of the B-N dative bond by water | Slow | researchgate.netnih.govillinois.edu |

Reactivity and Transformations of 2 Fluorophenylboronic Acid Mida Ester

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. libretexts.orgyonedalabs.com The use of 2-fluorophenylboronic acid MIDA ester within this framework offers significant advantages, particularly in terms of stability and controlled reactivity, enabling complex molecular syntheses that would be challenging with the corresponding free boronic acid. sigmaaldrich.comnih.gov

The fundamental principle behind using this compound is the temporary protection and deactivation of the boronic acid functionality. sigmaaldrich.com In its MIDA-protected form, the boron center is sp³-hybridized and part of a stable, bicyclic structure, which prevents it from participating in the transmetalation step of the Suzuki-Miyaura catalytic cycle. nih.govsigmaaldrich.com This cycle typically involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.orgwiley-vch.de

The MIDA ester's stability allows it to be carried through various reaction conditions without degradation, such as protodeboronation. researchgate.netrsc.org The active 2-fluorophenylboronic acid is generated in situ upon exposure to mild aqueous base (e.g., K₃PO₄ in a dioxane/water mixture), which hydrolyzes the MIDA ester. nih.govnih.gov This slow-release mechanism ensures a low, steady concentration of the reactive boronic acid, which can be crucial for coupling with sensitive or less reactive partners, minimizing side reactions. nih.gov

The scope of the reaction is broad, primarily focusing on the formation of C(sp²)–C(sp²) bonds to create biaryl and substituted aromatic structures. wiley-vch.denih.gov The 2-fluoro substituent on the phenyl ring is an important motif in medicinal chemistry and materials science, making this building block particularly valuable.

This compound is an effective coupling partner for a wide range of aryl and heteroaryl halides (Cl, Br, I) and pseudohalides like triflates (OTf) and tosylates. nih.govnih.gov The "slow-release" protocol is particularly advantageous when coupling with challenging substrates, such as electron-rich or sterically hindered aryl chlorides, which are often less reactive. nih.gov By maintaining a low concentration of the active boronic acid, decomposition is minimized, and higher yields of the desired biaryl product are achieved. nih.gov

Research has shown successful couplings with a variety of electronically diverse aryl and heteroaryl chlorides under optimized conditions. nih.gov These reactions demonstrate the robustness of the MIDA boronate platform in constructing complex molecular scaffolds that are prevalent in pharmaceuticals. nih.gov

| Entry | Aryl Halide/Pseudohalide | Catalyst System | Base | Conditions | Product | Yield (%) | Citation |

| 1 | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O, 60 °C | 2-Fluoro-4'-methoxybiphenyl | 94 | nih.gov |

| 2 | 2-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O, 60 °C | 2-Fluoro-2'-methylbiphenyl | 91 | nih.gov |

| 3 | 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O, 60 °C | 2-(2-Fluorophenyl)pyridine | 85 | nih.gov |

| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O, 80 °C | 4'-(2-Fluorophenyl)benzonitrile | >95 | nih.gov |

| 5 | Phenyl triflate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene, 100 °C | 2-Fluorobiphenyl | ~90 | nih.govmit.edu |

This table presents representative examples and conditions may vary based on specific substrates.

While most commonly used for creating C(sp²)–C(sp²) bonds, MIDA boronates, including aryl derivatives like the 2-fluorophenyl variant, can also participate in Suzuki-Miyaura couplings with allylic electrophiles. rsc.org This transformation, known as allylation, forms a C(sp²)–C(sp³) bond and extends the synthetic utility of the MIDA platform beyond biaryl synthesis. rsc.org

The reaction typically proceeds by first hydrolyzing the MIDA ester to the active boronic acid, which then couples with a π-allyl palladium intermediate generated from an allylic halide or acetate (B1210297). rsc.org Studies on the allylation of various aryl MIDA boronates have shown good yields and, in some cases, excellent regioselectivity, depending on the substitution pattern of the allylic partner. rsc.org For example, the coupling with cinnamyl chloride proceeds with high regiocontrol, while substrates like prenyl chloride may lead to mixtures of regioisomers. rsc.org

A key advantage of the MIDA boronate platform is its suitability for iterative cross-coupling (ICC). sigmaaldrich.comnih.gov This powerful strategy allows for the controlled, sequential assembly of molecular building blocks, akin to the automated synthesis of peptides or oligonucleotides. nih.govcore.ac.uk The stability of the MIDA ester allows it to function as a masked boronic acid that can survive one or more cross-coupling reactions performed at other sites in the molecule. nih.govnih.gov

In a typical ICC cycle, a bifunctional building block, such as a halo-substituted aryl MIDA boronate (e.g., 2-bromo-6-fluorophenylboronic acid MIDA ester), is coupled with a standard boronic acid. sigmaaldrich.comsigmaaldrich.com The resulting product, which still contains the intact MIDA boronate, is then subjected to mild aqueous basic conditions to deprotect the boron, revealing a new boronic acid. nih.govsigmaaldrich.com This newly unmasked boronic acid can then be used in a subsequent coupling reaction with another organohalide. This deprotect-and-couple sequence can be repeated to build up complex poly-aryl or other oligomeric structures in a programmed and highly controlled manner. nih.govnih.gov

The success of Suzuki-Miyaura coupling with this compound often depends on the careful selection and optimization of the catalyst system. A typical system consists of a palladium source and a supporting ligand. yonedalabs.com

Palladium Source : Palladium(II) acetate (Pd(OAc)₂) is a commonly used and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. nih.govnih.gov Palladium complexes with dibenzylideneacetone (B150790) (e.g., Pd₂(dba)₃) are also frequently employed. researchgate.net

Ligands : The choice of phosphine (B1218219) ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For couplings involving MIDA boronates, particularly with less reactive aryl chlorides, electron-rich and bulky biaryl phosphine ligands developed by the Buchwald group, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective. nih.govnih.goved.ac.uk For other transformations, more traditional ligands like triphenylphosphine (B44618) (PPh₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be sufficient. nih.govscholaris.ca

Base and Solvent : A base is required to activate the boronic acid for transmetalation. libretexts.orgrsc.org For the slow-release hydrolysis of MIDA boronates, potassium phosphate (B84403) (K₃PO₄) is ideal. nih.gov Other bases like cesium carbonate (Cs₂CO₃) or sodium hydroxide (B78521) (NaOH) are also used. nih.govnih.gov The reaction is typically performed in aprotic polar solvents like 1,4-dioxane (B91453) or tetrahydrofuran (B95107) (THF), often with a small amount of water to facilitate MIDA ester hydrolysis and formation of the active boronate species. nih.govnih.gov

Optimization is often required based on the specific coupling partners. For instance, couplings involving notoriously difficult 2-pyridylboronates may benefit from the addition of copper(II) acetate (Cu(OAc)₂) as a co-catalyst. nih.gov

Chemoselectivity is a hallmark of MIDA boronate chemistry. nih.govstrath.ac.uk Because the MIDA-protected boronic acid is unreactive under anhydrous coupling conditions, a Suzuki-Miyaura reaction can be performed selectively at another reactive site within the same molecule, such as a halide. nih.govnih.gov For example, a molecule containing both a bromine atom and a MIDA boronate group can be selectively coupled with a different boronic acid at the C-Br bond, leaving the MIDA boronate untouched for a subsequent transformation. sigmaaldrich.com

This orthogonality is the foundation of the iterative cross-coupling strategies mentioned previously. nih.gov Furthermore, by carefully controlling the reaction conditions (e.g., the amount of water and the nature of the base), it is possible to control the speciation of different boron derivatives in solution. nih.govstrath.ac.uk This allows for selective reactions, for example, enabling the coupling of a boronic acid pinacol (B44631) ester in the presence of a MIDA boronate, showcasing a high degree of chemoselectivity between different types of boronic esters. nih.govresearchgate.net

C-H Functionalization Methodologies Directed by Boron

The strategic functionalization of C-H bonds, which are typically unreactive, has become a powerful tool for molecular construction. In this context, the boron moiety of MIDA esters can play a crucial role in guiding transition metal catalysts to specific locations on an aromatic ring.

Role of Boron as a Transient Directing Group

In a novel application of this concept, a derivative of N-methyliminodiacetic acid (MIDA) has been developed to act as a dual-purpose entity: it serves as a stable protecting group for the boronic acid while also functioning as a transient directing group for meta-selective C(sp²)–H functionalization. rsc.org This approach enables palladium-catalyzed C-H alkenylations, acetoxylations, and arylations on the arylboronic acid core under mild, aerobic conditions at room temperature. rsc.org The directing group can be rapidly deprotected to unveil the newly functionalized boronic acid, allowing for the facile diversification of these important building blocks for subsequent use in iterative processes. rsc.org

Evaluation of MIDA Boronate Orthogonality in C-H Activation

A key feature of MIDA boronates is their "orthogonality" to other reactive functionalities, particularly unprotected boronic acids. rsc.org This means that the MIDA boronate group remains intact under conditions where a boronic acid would typically react, such as in Suzuki-Miyaura cross-coupling. rsc.orgnih.gov This stability is crucial for iterative cross-coupling strategies, where different parts of a molecule are assembled in a stepwise fashion. nih.gov The MIDA boronate group is remarkably stable across a wide range of reaction conditions, including anhydrous cross-coupling conditions, and can even tolerate strong acids like triflic acid. nih.gov

In the context of C-H activation, this orthogonality allows for the functionalization of other positions on the molecule while the boron moiety is protected. For instance, the development of methods for Rh(III)-catalyzed C-H activation and annulation with alkyne MIDA boronates allows for the synthesis of complex heterocyclic MIDA boronates. acs.org The resulting products, which can contain both a halogen and a MIDA boronate group, are ideal substrates for subsequent iterative cross-coupling and orthogonal functionalization. acs.org

However, the C-B(MIDA) bond is not completely inert. Attempts to achieve ortho-bromination on an acetamide-substituted phenyl MIDA boronate using palladium catalysis did not result in C-H activation. rsc.org Instead, the reaction led to complete ipso-bromination, where the MIDA boronate group itself was replaced by a bromine atom. rsc.org This demonstrates that while the MIDA group provides significant stability, its reactivity can be accessed under specific, often electrophilic, conditions, a feature that is central to halodeboronation reactions.

Halodeboronation Reactions

Halodeboronation is a transformation where a carbon-boron bond is cleaved and replaced with a carbon-halogen bond. This reaction is a valuable method for introducing halogens onto aromatic and vinylic systems.

Mechanistic Aspects of Halodeboronation

Investigations into the mechanism of halodeboronation of aryl boronic acids with electrophilic halogen sources (like N-halosuccinimides) have provided significant insight into the process. acs.orgnih.govresearchgate.net Evidence strongly supports a pathway driven by a boronate-driven ipso-substitution. acs.orgnih.govresearchgate.net In this mechanism, a Lewis base (which can be a hydroxide, an added base catalyst like KOAc, or even the solvent) coordinates to the boron atom of the boronic acid to form a more nucleophilic tetracoordinate boronate 'ate' complex. acs.org This 'ate' complex then undergoes an ipso-substitution, where the electrophilic halogen source attacks the carbon atom attached to the boron, leading to the cleavage of the C-B bond and formation of the aryl halide. acs.org

Crucially, studies have shown that for many of these transformations, previously assumed copper catalysts are not required. acs.orgnih.gov The reaction can proceed efficiently under simple general Lewis base catalysis. nih.govresearchgate.net This understanding has enabled the development of simple and effective base-catalyzed halodeboronation protocols. acs.org

Table 1: Study of Bromination on Aryl-MIDA-boronates This table illustrates the regiochemical outcome of bromination attempts on different MIDA boronate substrates.

| Substrate | Conditions | Outcome | Reference |

|---|---|---|---|

| 4-Acetamidophenyl MIDA boronate | NBS, Pd(OAc)₂, MeCN | Quantitative ipso-bromination (forms N-4-bromophenylacetamide) | rsc.org |

| 3-Acetamidophenyl MIDA boronate | NBS, MeCN (with or without Pd(OAc)₂) | Substitution para to the acetamide (B32628) group | rsc.org |

Reactivity Comparison with Other Arylboron Species

The reactivity of arylboron species in halodeboronation is directly related to the ease of forming the reactive boronate 'ate' complex. acs.org A direct comparison of different boron species under identical conditions reveals a clear reactivity trend.

Arylboronic acids (ArB(OH)₂) are generally reactive as they readily form boronate complexes in the presence of a base. acs.org

Arylboronic acid pinacol esters (ArBPin) are significantly less reactive. acs.org When subjected to halodeboronation conditions (e.g., with NIS), pinacol esters show only trace amounts of product, which is attributed to their lower propensity to form the necessary boronate intermediate compared to the free boronic acid. acs.org

Aryl MIDA boronates (ArB(MIDA)) are generally stable protecting groups designed to be unreactive under many conditions. nih.gov However, as seen in the case of ipso-bromination, the C-B(MIDA) bond can be cleaved directly under certain electrophilic conditions. rsc.org Alternatively, the MIDA group can be cleaved with mild aqueous base to release the free boronic acid, which can then readily participate in halodeboronation. nih.govnih.gov

Organotrifluoroborates (ArBF₃K) show different reactivity profiles. In one study, an aryltrifluoroborate was unreactive towards N-iodosuccinimide (NIS), highlighting that the choice of both the boron species and the halogenating agent is critical. researchgate.net

This reactivity difference allows for chemoselectivity. For instance, a boronic acid could be selectively functionalized in the presence of a less reactive boronic ester. rsc.org

Applications in Other Advanced Coupling and Derivatization Reactions

Beyond C-H activation and halodeboronation, this compound and related compounds are pivotal in a range of other transformations. Their stability allows them to be carried through multiple synthetic steps, making them ideal building blocks for complex molecules. nih.gov

The primary application of MIDA boronates is in iterative cross-coupling . nih.gov The MIDA group serves as a robust protecting group for a boronic acid, allowing a different reactive site on the molecule (e.g., an aryl halide) to undergo a Suzuki-Miyaura coupling. Following this, the MIDA group can be easily hydrolyzed using mild aqueous base, revealing the boronic acid functionality for a second, distinct coupling event. nih.govnih.gov This powerful strategy has been applied to the synthesis of numerous natural products and other complex organic materials. nih.gov

Specific derivatization reactions have also been demonstrated. For example, this compound can undergo a palladium-catalyzed allylation to furnish 2-allylfluorobenzene in high yield. nih.gov

Furthermore, MIDA boronates have proven to be compatible with a wide array of common synthetic reagents, a feature that greatly expands their utility. nih.gov This includes tolerance to oxidants (like in Swern oxidation), reductants, and various acidic and basic workup conditions. nih.gov This stability enables the multistep synthesis of highly complex and functionalized boronic acids from simple MIDA boronate starting materials. nih.gov More advanced applications include the use of MIDA boronates in photochemical radical C-H halogenations and as in-situ surrogates for carbon monoxide in carbonylation reactions. researchgate.net

Table 2: Selected Derivatization Reactions of Aryl MIDA Boronates This table summarizes various coupling and derivatization reactions involving aryl MIDA boronate substrates.

| Reaction Type | Substrate Example | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Allylation | This compound | Allyl bromide, Pd catalyst | Allylated arene | nih.gov |

| Iterative Suzuki-Miyaura Coupling | Bromoaryl MIDA boronate | 1. Arylboronic acid, Pd catalyst 2. Base hydrolysis 3. Aryl halide, Pd catalyst | Bi- or polyaryl system | nih.gov |

| Swern Oxidation | p-Hydroxymethylphenyl MIDA boronate | (COCl)₂, DMSO, Et₃N | Aldehyde MIDA boronate | nih.gov |

| α-Halogenation | Benzyl MIDA boronate | N-Halosuccinimide, light | α-Halobenzyl MIDA boronate | researchgate.net |

Relevance to Sonogashira Coupling in Precursor Synthesis

The Sonogashira coupling, a powerful reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is highly relevant to the synthesis of complex precursors involving MIDA boronates. nih.gov While this compound itself is typically used in Suzuki-Miyaura couplings, the Sonogashira reaction plays a critical role in building the advanced, functionalized MIDA boronate building blocks from simpler starting materials.

A notable application is the one-pot synthesis of 2-heterocyclic MIDA boronates. acs.org This process involves a tandem sequence where 2-iodophenols or 2-iodoanilines react with ethynylboronic acid MIDA ester. The reaction proceeds first through a copper(I)/palladium(0)-catalyzed Sonogashira coupling, followed by an in-situ copper(II)-catalyzed cyclization. acs.org This efficient cascade reaction provides direct access to valuable borylated heterocyclic scaffolds like indoles, benzofurans, and their aza-derivatives, which are challenging to synthesize through other methods. acs.org

This strategy highlights the importance of the Sonogashira reaction not for coupling the aryl MIDA ester itself, but for constructing the complex MIDA-functionalized precursors that are then available for subsequent transformations.

Interactive Data Table: One-Pot Synthesis of 2-Heterocyclic MIDA Boronates

| Component | Role/Example | Reference |

| Aryl Halide | 2-Iodophenols, 2-Iodoanilines | acs.org |

| Alkyne Source | Ethynylboronic acid MIDA ester | acs.org |

| Catalyst System | Cu(I)/Pd(0) for Sonogashira; Cu(II) for cyclization | acs.org |

| Base | TMG (1,1,3,3-tetramethylguanidine) | acs.org |

| Product | 2-BMIDA Borylated Indoles, Benzofurans | acs.org |

Derivatization through Amide Bond Formation via Carboxylic Acid MIDA Esters

A key feature of the MIDA boronate group is its remarkable stability across a wide range of reaction conditions, including those used for oxidation, reduction, and certain cross-coupling reactions. rsc.org This stability allows the MIDA ester to function as a robust protecting group for the boronic acid. Consequently, chemists can perform various chemical transformations on other functional groups within the same molecule without disturbing the MIDA-protected boronic acid.

This principle allows for the derivatization of MIDA boronate-containing molecules. For instance, if a carboxylic acid group were present on the same aromatic ring as the MIDA boronate, it could be converted into an amide. The direct condensation of a carboxylic acid with an amine to form an amide bond is a fundamental transformation in organic chemistry. diva-portal.org The stability of the MIDA ester ensures it would remain intact during this process.

Recent advancements have shown that simple borate (B1201080) esters can act as efficient catalysts for direct amidation, offering a green and high-yielding method. diva-portal.org This synergy, where a boron-based protecting group (MIDA) allows for a boron-catalyzed reaction (amidation) elsewhere in the molecule, showcases the versatility of boron chemistry in modern synthesis. The resulting amide-functionalized MIDA boronate is a new, more complex building block, ready for subsequent deprotection and cross-coupling at the boronic acid site.

Interactive Data Table: Conceptual Amide Bond Formation

| Reactant A | Reactant B | Enabling Feature | Product | Reference |

| Carboxylic Acid-Functionalized Aryl MIDA Ester | Primary or Secondary Amine | Stability of the MIDA boronate group | Amide-Functionalized Aryl MIDA Ester | acs.org, diva-portal.org |

Participation in Hydroarylation Reactions

Hydroarylation is a chemical reaction that involves the addition of a C-H bond of an arene across an alkene or alkyne. While arylboronic acids and their derivatives are known to participate in various transition-metal-catalyzed hydroarylation reactions, specific studies detailing the direct participation of this compound in such transformations are not widely documented in the reviewed literature.

However, the broader class of arylboronic acids is used in rhodium- and palladium-catalyzed hydroarylations. diva-portal.org, researchgate.net For example, rhodium catalysts have been employed for the hydroarylation of alkenes with arylboronic acids. acs.org, acs.org Furthermore, aryl MIDA boronates have been successfully used in oxidative Heck reactions, which are mechanistically related to hydroarylation, suggesting their competence in catalytic cycles involving transmetalation to palladium. nih.gov In these cases, the MIDA boronate often hydrolyzes in situ to the active boronic acid species before participating in the catalytic cycle. nih.govgoogle.com This slow release of the boronic acid can be advantageous, particularly when the free boronic acid is unstable. nih.govgoogle.com

Therefore, it is plausible that this compound could serve as a precursor in hydroarylation reactions, releasing the active boronic acid under the reaction conditions.

Applications in Advanced Organic Synthesis

Building Block Approaches in Complex Molecule Construction

The concept of using stable, pre-functionalized building blocks that can be sequentially assembled is fundamental to the efficient synthesis of complex molecules. MIDA boronates, including the 2-fluoro derivative, are exemplary reagents in this regard, enabling powerful iterative and modular strategies.

The development of iterative cross-coupling (ICC) represents a significant advancement in the synthesis of small molecules, drawing inspiration from the methodical nature of biological processes like peptide synthesis. orgsyn.org In this strategy, a bifunctional building block, such as a haloaryl MIDA boronate, undergoes a selective reaction at the halide position while the MIDA-protected boronic acid remains inert. The MIDA boronate group is exceptionally stable under the anhydrous conditions typically used for Suzuki-Miyaura cross-coupling reactions. orgsyn.orgnih.gov

This stability allows for a controlled, stepwise assembly of molecular scaffolds. After the initial carbon-carbon bond is formed via a cross-coupling reaction, the MIDA protecting group can be easily and cleanly removed under mild aqueous basic conditions to liberate the free boronic acid. nih.gov This newly revealed reactive site is then ready to participate in a subsequent cross-coupling reaction with another halo-functionalized building block. This cycle of coupling and deprotection can be repeated to systematically build complex oligomeric structures. orgsyn.org The MIDA boronate functional group has shown remarkable stability even under forcing conditions, such as elevated temperatures and extended reaction times, which are sometimes necessary for challenging coupling steps. nih.gov

Functionalized biaryl phenols are prevalent structural motifs in pharmaceuticals, natural products, and materials science. nih.gov The modular nature of MIDA boronate chemistry provides an efficient route to these valuable compounds. The synthesis can be designed by coupling an aryl MIDA boronate, such as 2-fluorophenylboronic acid MIDA ester, with a halo-phenol derivative.

While the presence of an unprotected phenol (B47542) can sometimes lead to side reactions like O-allylation and reduced yields in certain coupling reactions, this issue can be circumvented through standard protection of the hydroxyl group. rsc.org A typical modular approach involves the Suzuki-Miyaura cross-coupling of this compound with a protected bromophenol or iodophenol. The reaction's success across a wide range of substrates, regardless of the electronic nature of substituents on either coupling partner, highlights its versatility. nih.gov This modularity allows chemists to rapidly generate libraries of diverse biaryl phenols by simply varying the two coupling components, facilitating structure-activity relationship (SAR) studies in drug discovery. nih.gov

Advantages in Functional Group Tolerance and Chemoselectivity

One of the most significant advantages of using this compound is the exceptional stability and chemoselectivity conferred by the MIDA ligand. Boronic acids are often sensitive to various reaction conditions, but their conversion to MIDA boronates renders them stable to reduction, oxidation, and transmetalation. rsc.org This robustness means that MIDA boronates are compatible with a wide array of common synthetic reagents and transformations that would be incompatible with the corresponding free boronic acids. orgsyn.org

This high degree of functional group tolerance simplifies synthetic planning by reducing the need for extensive protecting group manipulations on other parts of the molecule. For instance, MIDA boronate-containing molecules functionalized with groups such as nitriles or other halides can undergo selective reactions at those sites without disturbing the MIDA boronate. rsc.orgnih.gov The chemoselectivity is rooted in the MIDA ligand's ability to inhibit the reactivity of the boronic acid under anhydrous cross-coupling conditions. orgsyn.org The reactive boronic acid is only released for subsequent coupling in situ upon treatment with a mild aqueous base, providing precise temporal control over its reactivity. orgsyn.org

| Advantage | Description | Key Benefit |

|---|---|---|

| Stability | The MIDA boronate group is stable to a wide range of reaction conditions, including oxidation and reduction. rsc.org | Allows for multi-step synthesis on other parts of the molecule without degrading the boronate. |

| Functional Group Tolerance | Compatible with various functional groups like esters, nitriles, and even other halides that would interfere with free boronic acids. rsc.orgnih.gov | Reduces the need for complex protection/deprotection sequences, shortening synthetic routes. |

| Chemoselectivity | Remains inert during anhydrous cross-coupling reactions, allowing selective reaction at other sites (e.g., a halide) on the same molecule. orgsyn.org | Enables iterative, controlled construction of complex molecular scaffolds. |

| Controlled Reactivity | The boronic acid is released for reaction only under specific, mild aqueous basic conditions. orgsyn.orgnih.gov | Provides precise temporal control over bond formation, preventing unwanted oligomerization. |

Utility in the Synthesis of Heterocyclic Scaffolds and Intermediates (e.g., Indoles)

Heterocyclic structures are fundamental components of countless pharmaceuticals and biologically active compounds. MIDA boronate chemistry has proven to be a powerful tool for the construction of these important scaffolds. A notable example is the synthesis of C2-borylated indoles, which are valuable intermediates for further functionalization.

A palladium-catalyzed heteroannulation approach, akin to a Larock-type annulation, allows for the synthesis of highly functionalized 2-borylated indoles with complete regioselectivity. acs.org This process involves the reaction of a substituted aniline (B41778) with an alkynyl MIDA boronate, providing direct access to complex indole (B1671886) scaffolds that would be difficult to obtain through traditional methods of borylating a pre-existing indole ring. acs.org This method avoids the need for protecting groups on the indole nitrogen and is not limited by the commercial availability of indole starting materials. acs.org The utility of this strategy has been demonstrated in the synthesis of borylated drug scaffolds and natural products. acs.org Beyond indoles, MIDA boronates have been successfully used in the synthesis of other heterocyclic systems, including those containing furan, pyrrole, and pyridine (B92270) rings, showcasing the broad applicability of this methodology. rsc.orgnih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of MIDA boronates. These studies provide a molecular-level understanding of reaction mechanisms, transition states, and the intrinsic properties of these stable organoboron reagents.

The primary utility of 2-Fluorophenylboronic acid MIDA ester in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, is predicated on its ability to act as a stable precursor to the corresponding reactive boronic acid. DFT calculations have been pivotal in elucidating the pathways of this transformation.

The MIDA boronate itself is generally unreactive under standard anhydrous cross-coupling conditions. sigmaaldrich.com Its activation requires hydrolysis to liberate the free boronic acid, which can then participate in the catalytic cycle. Computational studies have identified two distinct mechanisms for this hydrolysis: a fast, base-mediated pathway and a slower, neutral pathway. nih.goved.ac.uk

Base-Mediated Pathway (Fast Release): In the presence of an aqueous base like sodium hydroxide (B78521), hydrolysis is rapid. The reaction proceeds through nucleophilic attack of a hydroxide ion on one of the ester's carbonyl carbons. This is the most efficient pathway for deprotection. nih.goved.ac.uk

Neutral Pathway (Slow Release): Under neutral or mildly basic conditions (e.g., K₃PO₄), hydrolysis occurs at a much slower, controlled rate. sigmaaldrich.com DFT calculations suggest this pathway involves the cleavage of the dative N-B bond, facilitated by water molecules acting as both a Brønsted base and a Lewis acid. nih.gov The rate-limiting step is computed to have a Gibbs free energy of activation (ΔG‡) of approximately 23.6 kcal/mol. nih.gov

Once the 2-fluorophenylboronic acid is released, it enters the established Suzuki-Miyaura catalytic cycle. The key intermediates in this subsequent process include:

The oxidative addition product of an aryl halide to a Pd(0) complex.

A pre-transmetalation complex, often involving a Pd-O-B linkage. nih.gov

The post-transmetalation Pd(II) species.

The final product following reductive elimination.

The slow-release mechanism is crucial for coupling notoriously unstable boronic acids, as it maintains a low concentration of the reactive species, thereby suppressing side reactions like protodeboronation. ed.ac.ukchem-station.com

The reactivity of this compound is a delicate balance of steric and electronic factors, which can be dissected using computational models.

Electronic Effects: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect. This effect increases the Lewis acidity of the parent boronic acid, which would typically make it more reactive. nih.gov In the context of the Suzuki-Miyaura reaction, electron-deficient boronic esters can lead to an increased rate of transmetalation. nih.gov However, within the MIDA ester, the primary electronic feature is the donation of the nitrogen's lone pair to the boron's vacant p-orbital, which deactivates the boron center. chem-station.com The electron-withdrawing nature of the 2-fluorophenyl group slightly modulates the strength of this N-B interaction but does not override the fundamental stability conferred by the MIDA ligand.

Steric Effects: The MIDA ligand provides significant steric bulk around the boron atom. Computational analyses, such as those performed on the related TIDA (N-tert-butyliminodiacetic acid) boronates, show that the ligand provides comprehensive steric shielding. researchgate.net This steric hindrance physically blocks the approach of nucleophiles or other reactants to the boron center, contributing significantly to the kinetic stability of the molecule. acs.org The ortho-fluoro substituent itself adds a minor steric contribution, but the dominant effect is from the bicyclic MIDA cage.

The synergy between these effects is key: electronic deactivation via the N-B dative bond and kinetic stabilization via steric shielding collaborate to render the MIDA ester exceptionally stable. researchgate.net

Electronic Structure and Bonding Analysis, particularly the N-B Interaction

The defining characteristic of a MIDA boronate is the intramolecular dative coordinate bond between the nitrogen atom of the iminodiacetic acid ligand and the boron atom. This interaction is central to the compound's stability and attenuated reactivity.

Upon formation of the MIDA ester, the boron atom rehybridizes from sp² (in the free boronic acid) to sp³. sigmaaldrich.com This saturates the boron center, with the nitrogen's lone pair of electrons filling the formerly vacant p-orbital. chem-station.com This coordinative shielding dramatically deactivates the Lewis acidity of the boron atom, which is a prerequisite for transmetalation in cross-coupling reactions. chem-station.comnih.gov

DFT calculations and examination of electron density maps of related systems confirm a significant redistribution of electrons upon MIDA complexation, with electron density clearly localized in the N-B bonding region. researchgate.net This strong dative bond creates a high kinetic barrier for bond cleavage, making the MIDA boronate stable to a wide range of reaction conditions, including chromatography, oxidation, and even strongly acidic environments. acs.orgnih.gov

| Feature | Description | Consequence |

|---|---|---|

| Boron Hybridization | Changes from sp² in free boronic acid to sp³ in the MIDA ester. | Creates a tetrahedral, coordinatively saturated boron center. sigmaaldrich.com |

| N-B Dative Bond | A coordinate covalent bond formed by the donation of the nitrogen's lone pair to the boron's empty p-orbital. | Reduces the Lewis acidity of boron, deactivating it towards transmetalation. chem-station.comnih.gov |

| Electronic Shielding | The N-B interaction effectively "protects" the reactive site of the boronic acid. | Confers exceptional stability to air, moisture, and various synthetic reagents. acs.org |

Conformational Analysis and Stabilization Effects

The stability of this compound is not only electronic but also conformational. The N-methyliminodiacetic acid ligand forms a rigid bicyclic cage structure around the boron atom.

Variable temperature NMR studies have demonstrated the unique and remarkable conformational rigidity of the MIDA boronate framework. acs.orgnih.gov This rigidity locks the molecule in a stable conformation where the boron p-orbital and the nitrogen lone pair are kinetically inaccessible. acs.org This prevents the molecule from adopting conformations that would be more susceptible to attack or decomposition. This locked structure is a key reason why MIDA boronates are typically free-flowing, crystalline solids that are stable to long-term storage on the benchtop. nih.gov

| Effect | Mechanism | Reference |

|---|---|---|

| Electronic Stabilization | Donation of nitrogen lone pair to boron's vacant p-orbital reduces Lewis acidity. | chem-station.com |

| Steric Shielding | The bulky MIDA ligand physically blocks access to the boron center. | researchgate.netacs.org |

| Conformational Rigidity | The bicyclic cage structure prevents the molecule from adopting reactive conformations. | acs.orgnih.gov |

Studies on Lewis Acidity and Boronate Formation Equilibria

The formation of the MIDA ester from 2-fluorophenylboronic acid and N-methyliminodiacetic acid is a reversible equilibrium reaction. The reaction is typically driven to completion by condensing the two components under Dean-Stark conditions, which removes the water generated and shifts the equilibrium towards the stable MIDA boronate product. nih.gov

The most significant chemical property altered by this equilibrium is the Lewis acidity of the boron atom. Free boronic acids are Lewis acidic due to their vacant p-orbital, allowing them to accept a pair of electrons. This Lewis acidity is fundamental to their reactivity. The complexation with the Lewis basic nitrogen atom of the MIDA ligand effectively neutralizes this acidity internally. nih.gov

The reverse reaction, hydrolysis, restores the Lewis acidic boronic acid. The genius of the MIDA boronate system lies in the ability to control this equilibrium.

Anhydrous Conditions: The equilibrium lies far to the side of the stable, unreactive MIDA ester.

Aqueous Basic Conditions: The equilibrium is shifted towards the deprotected, Lewis acidic boronic acid, which is then consumed in a subsequent reaction like a Suzuki-Miyaura coupling.

This controlled toggling between a protected, non-Lewis acidic state and a reactive, Lewis acidic state is the cornerstone of the iterative cross-coupling strategies developed using MIDA boronates. sigmaaldrich.com

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies for MIDA Boronates

The traditional synthesis of MIDA boronates often involves condensation with N-methyliminodiacetic acid under Dean-Stark conditions, which can require high temperatures and long reaction times. nih.gov While effective for many substrates, including the generation of aryl and heteroaryl MIDA boronates, research is actively pursuing milder, faster, and more efficient protocols, particularly for sensitive or complex boronic acids. amazonaws.com

Recent advancements have focused on overcoming these limitations. One promising approach involves the use of a pre-dried MIDA anhydride (B1165640), which serves as both the ligand source and an in situ desiccant. This method avoids harsh water removal techniques and expands the range of boronic acids that can be successfully converted to their MIDA ester counterparts. nih.govorgsyn.org Another area of development is the use of microwave-assisted synthesis or sealed heating reactors, which can dramatically reduce reaction times to as little as 10 minutes and simplify work-up procedures, thereby saving energy and solvent usage. nih.gov Such methods have been successfully applied to generate libraries of MIDA boronates, showcasing their potential for rapid and efficient synthesis. nih.govsigmaaldrich.com

For instance, a conventional sealed heating reactor has proven to be a cost-effective alternative to microwave reactors for synthesizing a diverse library of over 20 MIDA boronates with minimal work-up. nih.gov These modern methods are crucial for increasing the accessibility and utility of compounds like 2-Fluorophenylboronic acid MIDA ester , especially for applications requiring high purity and scalability.

Table 1: Comparison of Synthetic Methods for MIDA Boronates

| Method | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| Dean-Stark | Toluene or DMSO, reflux | Well-established, good for many simple boronic acids | High temperatures, long reaction times, not ideal for sensitive substrates |

| MIDA Anhydride | Dioxane, 70°C | Mild conditions, in situ water removal, broad substrate scope | Requires pre-synthesis of MIDA anhydride |

| Microwave/Sealed Reactor | DMF or PEG-300, 10-15 min | Extremely rapid, energy and solvent efficient | Requires specialized equipment, yields can be variable for some substrates |

Advancements in Automated Chemical Synthesis Utilizing MIDA Boronates

The unique properties of MIDA boronates—stability to chromatography and a wide range of reagents, coupled with a clean deprotection step—make them ideal for automated synthesis platforms. nih.govnih.gov This has paved the way for the development of "small molecule synthesizers" that can perform iterative cross-coupling (ICC) in a manner analogous to automated peptide synthesis. nih.gov